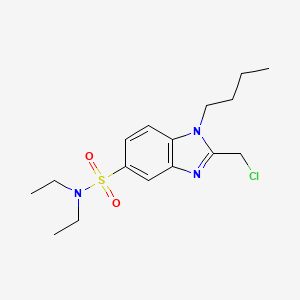
2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-(4-fluorophenyl)acetamide, commonly known as AZPA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The exact mechanism of action of AZPA is not yet fully understood, but it is believed to work by inhibiting certain enzymes and receptors in the body. It has been found to exhibit high affinity towards cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation. By inhibiting COX-2, AZPA is believed to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
AZPA has been found to exhibit several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that AZPA inhibits the activity of COX-2 enzyme, which leads to a reduction in the production of prostaglandins. In vivo studies have shown that AZPA exhibits anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of AZPA is its potential applications in drug discovery and development. It exhibits high affinity towards certain enzymes and receptors, making it a potential candidate for the development of new drugs. Additionally, AZPA has been found to exhibit low toxicity and high selectivity towards COX-2 enzyme, making it a potential candidate for the treatment of various diseases. However, one of the main limitations of AZPA is its limited solubility in water, which makes it difficult to administer orally.
将来の方向性
There are several future directions for the research and development of AZPA. One potential direction is the development of new drugs based on the structure of AZPA. Additionally, further research is needed to fully understand the mechanism of action of AZPA and its potential applications in the treatment of various diseases. Finally, further studies are needed to investigate the potential side effects and toxicity of AZPA.
合成法
AZPA is synthesized through a multistep process that involves the reaction of 4-fluoroaniline with phthalic anhydride to form 4-fluorophthalic acid, which is then converted to its acid chloride. The acid chloride is then reacted with 4-aminocaprolactam to form the intermediate compound, which is finally converted to AZPA through the reaction with acetic anhydride.
科学的研究の応用
AZPA has been found to exhibit potential applications in scientific research, particularly in the field of medicinal chemistry. It is believed to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease. Additionally, AZPA has been found to have potential applications in the field of drug discovery and development, as it exhibits high affinity towards certain enzymes and receptors.
特性
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-24-15-7-5-14(6-8-15)22-12-17(20-21-22)18(23)19-11-13-3-9-16(25-2)10-4-13/h3-10,12H,11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBYGZCOEBWCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2645523.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,6-difluorobenzyl)propane-1-sulfonamide](/img/structure/B2645524.png)
![7-azepan-1-yl-1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2645527.png)

![2-Chloro-5-[(phenylsulfanyl)methyl]-1,3-thiazole](/img/structure/B2645534.png)
![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645536.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2645537.png)


![Tert-butyl 2-cyanospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B2645541.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2645544.png)

![2-Chloro-N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]acetamide](/img/structure/B2645546.png)